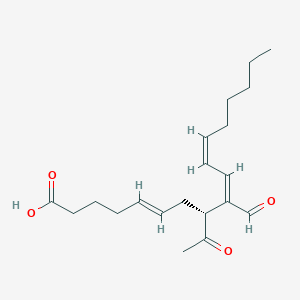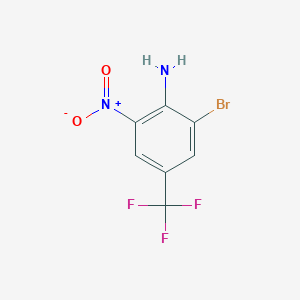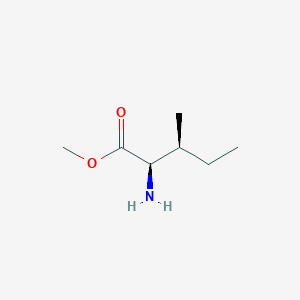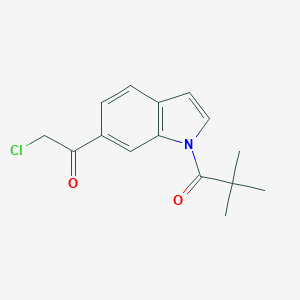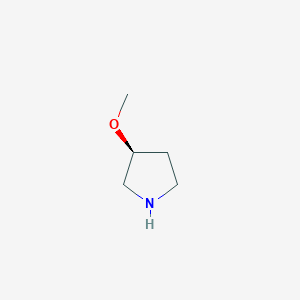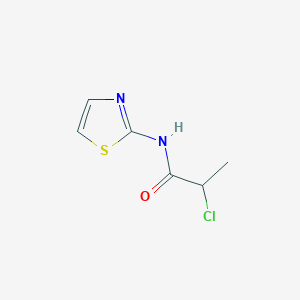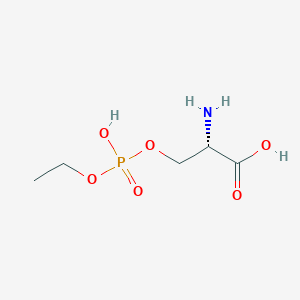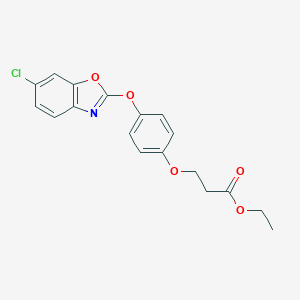![molecular formula C7H5NO2 B038324 Furo[3,2-c]pyridin-3(2H)-one CAS No. 119293-04-8](/img/structure/B38324.png)
Furo[3,2-c]pyridin-3(2H)-one
概要
説明
Synthesis Analysis
The synthesis of Furo[3,2-c]pyridin-3(2H)-one and related structures has been achieved through various methods. Chartoire et al. (2008) described an efficient, one-pot Sonogashira coupling/heteroannulation sequence for the synthesis of furo[3,2-b]pyridine, a closely related compound, showcasing the potential for regioselective modifications and further functionalization towards polyheterocycles (Chartoire, Comoy, & Fort, 2008). Additionally, Bencková and Krutošíková (1999) provided methods for synthesizing 5-Aminofuro[3,2-c]pyridinium tosylates and their N-oxides, demonstrating the versatility of the furo[3,2-c]pyridine structure in engaging in various chemical reactions, including 1,3-dipolar cycloadditions (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structure of Furo[3,2-c]pyridin-3(2H)-one is conducive to regioselective lithiation and subsequent functionalization, as detailed by Chartoire et al. (2008), enabling the synthesis of variously substituted derivatives. This structural flexibility underpins its utility in the synthesis of complex heterocyclic compounds (Chartoire, Comoy, & Fort, 2008).
科学的研究の応用
Pharmacophore in Kinase Inhibitors : The furo[3,2-b]pyridine motif is a central pharmacophore in kinase inhibitors. This allows for efficient synthesis of chemical biology probes for CLK1/2/4 and HIPKs, which are significant in drug development (Němec et al., 2021).
Synthesis of Polyheterocycles : Furo[3,2-b]pyridine is useful for the short functional synthesis of polyheterocycles, important in the development of complex organic compounds (Chartoire, Comoy, & Fort, 2008).
Studying Oxidative Stress Effects : The synthesis of furo[3,2-b]pyridine and its derivatives can be used in researching the effects of oxidative stress on the nervous system (Shiotani & Morita, 1986).
Treatment of Diseases : Furo[3,2-C]pyridines may be used in the treatment of various diseases, including cancers and conditions mediated by protein kinase activity like RON and/or MET (Li et al., 1974).
Potential Cytotoxic Agents : Synthesized 2-substituted furo[3,2-b]pyridine derivatives have shown potential in growth inhibition and inducing apoptosis in cancer cell lines in vitro (Laxmi et al., 2020).
OLED Displays : Furo[3,2-c]pyridine ligand-based phosphorescent Ir complexes with tunable emission colors over the whole visible range have great potential for full-color OLED displays (Yan et al., 2018).
High-Performance Organic Light-Emitting Diodes : The novel furo[3,2-c]pyridine-based Ir complex has a record-high external quantum efficiency in organic light-emitting diodes (Yan et al., 2017).
Development of Greener Chemical Processes : The heteroannulation of o-halopyridinols and terminal alkynes yields isomeric 2-substituted furopyridines, aiding in greener chemical process development (Park et al., 2015).
Synthesis of Various Compounds : 5-Aminofuro[3,2-c]pyridinium tosylates can be used in synthesizing various compounds, including furo[3,2-c]pyridine N-oxides and their derivatives (Bencková & Krutošíková, 1999).
Antimicrobial Activity : Some derivatives of Furo[3,2-c]pyridine show moderate to good antimicrobial activity against tested bacteria and fungi (Hrasna, Ürgeová, & Krutošíková, 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
furo[3,2-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-1-2-8-3-5(6)7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMUBDULVFFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557281 | |
| Record name | Furo[3,2-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridin-3(2H)-one | |
CAS RN |
119293-04-8 | |
| Record name | Furo[3,2-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


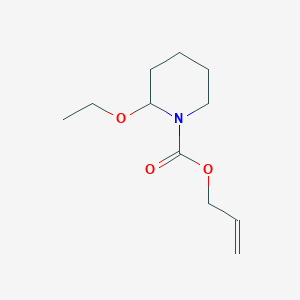
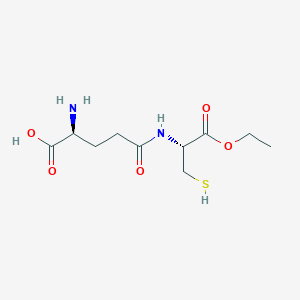

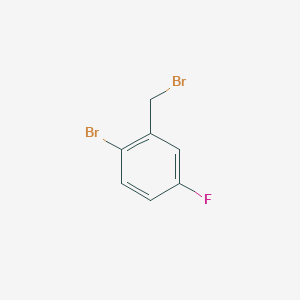
![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)
